molecular formula C14H9Cl2NO B108733 6,9-Dichloro-2-methoxyacridine CAS No. 86-38-4

6,9-Dichloro-2-methoxyacridine

Cat. No. B108733
CAS RN: 86-38-4
M. Wt: 278.1 g/mol
InChI Key: RYRNQWYNHLLOGX-UHFFFAOYSA-N
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Description

6,9-Dichloro-2-methoxyacridine (DCMA) is a chemical compound with potential applications in medicinal chemistry. It is a derivative of acridine, a heterocyclic compound that has been extensively studied for its biological activities, including antimalarial, antitrypanosomal, and antileishmanial properties .

Synthesis Analysis

The synthesis of bis(9-amino-6-chloro-2-methoxyacridines), which are structurally related to DCMA, involves linking acridine moieties with various linkers such as alkanediamines and polyamines. These compounds have been synthesized and tested for their antiparasitic activities, demonstrating the importance of the linker in determining the activity and cytotoxicity of the compounds .

Molecular Structure Analysis

The molecular structure of DCMA has been determined to be triclinic with a space group P1. The acridine nucleus of DCMA is slightly buckled and does not exhibit mirror symmetry along the C(9)-N(10) line. The presence of chlorine atoms at positions 6 and 9 on the acridine ring induces a significant shortening of adjacent bonds compared to acridines with a chlorine atom at position 6 alone .

Chemical Reactions Analysis

DCMA and its derivatives have been involved in reactions with other molecules, such as 6-aminouracil derivatives, to form novel acridine substituted uracils. These reactions typically involve the formation of enamines and have been characterized by X-ray crystallography .

Physical and Chemical Properties Analysis

The physical and chemical properties of DCMA are influenced by its molecular structure. The triclinic crystal structure and the presence of chlorine and methoxy substituents on the acridine ring affect its reactivity and interactions with other molecules. For instance, the intercalation of 2-methoxy-6-chloro-9-aminoacridine derivatives into DNA has been studied using 1H NMR spectroscopy, revealing sequence specificity and potential hydrogen bonding interactions with nucleic acids . The specific properties of DCMA, such as solubility, melting point, and reactivity, are determined by these structural characteristics, although these properties are not detailed in the provided papers.

Scientific Research Applications

Molecular Structure and Characteristics

6,9-Dichloro-2-methoxyacridine (DCMA) has a triclinic molecular structure, which is slightly buckled and does not show mirror symmetry along the C(9)-N(10) line. The presence of a Cl atom at C(9) leads to significant shortening in adjacent bonds compared to acridines with a Cl atom at C(6) alone (Neidle, 1982).

Antiparasitic Properties

DCMA and its derivatives have demonstrated strong in vitro antiparasitic properties, particularly against Leishmania infantum. The antileishmanial activity depends on the nature of both 7- and 9-substituted groups in monoacridines, while it varies according to the nature of the 9-substituted group and the length of the linker among bis- and tetra-acridines (Di Giorgio et al., 2003).

Applications in Fluorescence Probes

9-(4′-Carboxyanilino)-6-chloro-2-methoxyacridine and 9-anilino-6-chloro-2-methoxyacridine, synthesized from DCMA, have been used as fluorescence probes in drug-protein binding studies. These compounds demonstrate a significant increase in quantum yield when binding to bovine serum albumin, making them potential fluorescence probes in biological research (Ma, Hsu & Luzzi, 1974).

Antimalarial and Antitrypanosomal Activities

Bis(9-amino-6-chloro-2-methoxyacridines), derivatives of DCMA, have been synthesized and tested for their in vitro activity against various parasitic stages, including Plasmodium falciparum and Trypanosoma brucei. These compounds have shown importance in the nature of the linker and its side chain for antiparasitic activity and cellular localization (Girault et al., 2000).

DNA Intercalation Studies

6,9-Dichloro-2-methoxyacridine and its derivatives have been used in DNA intercalation studies. These studies involve understanding how these compounds interact with DNA, which is crucial in the development of potential therapeutic agents targeting genetic material (Sinha et al., 1976).

RNA Hydrolysis

9-Amino-2-methoxy-6-nitroacridine, a derivative of DCMA, has been used in the conjugation with oligonucleotides for site-selective RNA hydrolysis. This research is significant for understanding RNA processing and potential therapeutic applications (Kuzuya, Machida & Komiyama, 2002).

Binding Properties in Nucleic Acid Research

2-Methoxy-6-chloro-9-aminoacridine has been linked to various positions of an oligonucleotide chain for studying its binding properties with DNA counterparts. This research aids in understanding the interactions between acridine derivatives and nucleic acids, which is crucial for drug design and genetic research (Asseline et al., 1996).

Safety And Hazards

6,9-Dichloro-2-methoxyacridine may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

6,9-dichloro-2-methoxyacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRNQWYNHLLOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235331
Record name 3,9-Dichloro-7-methoxyacridine
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Molecular Weight

278.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,9-Dichloro-2-methoxyacridine

CAS RN

86-38-4
Record name 6,9-Dichloro-2-methoxyacridine
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Record name 3,9-Dichloro-7-methoxyacridine
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Record name 6,9-Dichloro-2-methoxyacridine
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Record name 6,9-Dichloro-2-methoxyacridine
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Record name 3,9-Dichloro-7-methoxyacridine
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Record name 3,9-dichloro-7-methoxyacridine
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Record name 3,9-DICHLORO-7-METHOXYACRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
S Neidle - … Section B: Structural Crystallography and Crystal …, 1982 - scripts.iucr.org
(IUCr) The structure of 6,9-dichloro-2-methoxyacridine Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 research papers Volume 38 Part 1 …
Number of citations: 3 scripts.iucr.org
S Girault, S Delarue, P Grellier… - Journal of pharmacy …, 2001 - Wiley Online Library
In the fight against malaria, chemotherapy using bisacridines may represent an alternative method to overcoming chloroquine‐resistance. Eight bis(9‐amino‐6‐chloro‐2‐methoxyacri‐…
Number of citations: 21 onlinelibrary.wiley.com
N Nakano, H Yabe, K Nagashima, M Kamaya - Bunseki Kagaku, 1995 - hero.epa.gov
A porous cellulose tape coated with silica gel as an absorbent and impregnated with a processing solution which includes a fluorescent pH indicator (6, 9-dichloro-2-methoxyacridine), p…
Number of citations: 10 hero.epa.gov
S Girault, P Grellier, A Berecibar, L Maes… - Journal of medicinal …, 2000 - ACS Publications
Forty bis(9-amino-6-chloro-2-methoxyacridines), in which acridine moieties are joined by alkanediamines, polyamines, or polyamines substituted by a side chain, were synthesized and …
Number of citations: 164 pubs.acs.org
HTN Thi, CY Lee, K Teruya, WY Ong, K Doh-ura… - Bioorganic & medicinal …, 2008 - Elsevier
A library of functionalized 6-chloro-2-methoxy-(N 9 -substituted)acridin-9-amines structurally related to quinacrine were synthesized and evaluated for antiprion activity on four different …
Number of citations: 43 www.sciencedirect.com
JC Craig, B Labelle, U Ohnsorge - Chirality, 1991 - Wiley Online Library
Absolute configurations have been assigned to the enantiomers of the antimalarial drug quinacrine dihydrochloride. Condensation of (−)‐(R)‐4‐amino‐1‐diethylaminopentane (from L‐…
Number of citations: 3 onlinelibrary.wiley.com
W Huber, RK Bair, SC Laskowski - Journal of the American …, 1945 - ACS Publications
Magidson and Grigorovskil1 reported 6-chloro-9-(4-diethylaminobutylamino)-2-methoxyacridine to be one-third more active against Plasmodium praecox in siskins than its homolog …
Number of citations: 3 pubs.acs.org
JKH Ma, L Hsu, LA Luzzi - Journal of Pharmaceutical Sciences, 1974 - Elsevier
9-(4′-Carboxyanilino)-6-chloro-2-methoxyacridine and 9-anilino-6-chloro-2-methoxyacridine were synthesized from 6,9-dichloro-2-methoxyacridine. The fluorescence characteristics …
Number of citations: 9 www.sciencedirect.com
W Huber, RK Bair, W Boehme… - Journal of the …, 1945 - ACS Publications
II Cl where X is thio or sulfonyl, and n is 2 or 3. Only a few compounds of the types I—II have been re-corded in the literature. Thus the preparation of 8-(2-(2-diethylaminoetliylthio)-…
Number of citations: 2 pubs.acs.org
N Fixler, M Demeunynck, J Lhomme - Synthetic communications, 1997 - Taylor & Francis
The presence of a hydroxy or methoxy group in position 2 of acridine directs the electrophilic substitution by formaldehyde in methane sulfonic acid to position 1. This reactivity is …
Number of citations: 13 www.tandfonline.com

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